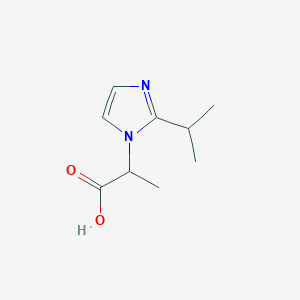
4-(Oxiran-2-ylmethoxy)benzoic acid
Overview
Description
It is a white crystalline powder that is commonly used in medical, environmental, and industrial research. The compound is characterized by the presence of an oxirane (epoxide) ring and a benzoic acid moiety, which contribute to its unique chemical properties and reactivity.
Biochemical Analysis
Biochemical Properties
4-(Oxiran-2-ylmethoxy)benzoic acid plays a significant role in biochemical reactions, particularly due to its reactive oxirane ring. This ring can interact with nucleophilic sites on enzymes, proteins, and other biomolecules, leading to covalent modifications. For instance, the oxirane ring can form covalent bonds with amino acid residues such as cysteine, serine, and lysine in proteins, potentially altering their function. Additionally, this compound can interact with enzymes involved in metabolic pathways, influencing their activity and stability .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the interaction of this compound with signaling proteins can lead to the activation or inhibition of specific pathways, thereby affecting cellular responses. Furthermore, this compound can alter gene expression by interacting with transcription factors or modifying histones, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The oxirane ring can form covalent bonds with nucleophilic sites on biomolecules, leading to enzyme inhibition or activation. For instance, the binding of this compound to the active site of an enzyme can inhibit its activity by blocking substrate access. Additionally, this compound can induce changes in gene expression by modifying transcription factors or histones, thereby influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, this compound can induce toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range leads to maximal biochemical activity without adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors. This compound can influence metabolic flux by modulating enzyme activity and altering metabolite levels. For example, this compound can inhibit enzymes involved in fatty acid metabolism, leading to changes in lipid levels and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. This compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes. Additionally, this compound can accumulate in specific tissues, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound can localize to the nucleus, where it interacts with transcription factors and histones, influencing gene expression and cellular processes .
Preparation Methods
4-(Oxiran-2-ylmethoxy)benzoic acid can be synthesized through various synthetic routes. One common method involves the reaction of glycidol with 4-hydroxybenzoic acid in the presence of a suitable catalyst . The reaction typically proceeds under mild conditions, with the formation of the oxirane ring occurring through an intramolecular cyclization process. The compound can also be synthesized by the esterification of 4-hydroxybenzoic acid with epichlorohydrin, followed by hydrolysis to yield the desired product .
Chemical Reactions Analysis
4-(Oxiran-2-ylmethoxy)benzoic acid undergoes a variety of chemical reactions due to the presence of the oxirane ring and the carboxylic acid group. Some of the common reactions include:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygen-containing functional groups.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Hydrolysis: The oxirane ring can be hydrolyzed to form diols under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols) . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Oxiran-2-ylmethoxy)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of various organic compounds and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for the development of enzyme inhibitors.
Industry: The compound is used in the production of coatings, adhesives, and other materials due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 4-(Oxiran-2-ylmethoxy)benzoic acid involves its interaction with various molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules . This reactivity allows the compound to modify the activity of enzymes and other proteins, leading to changes in cellular processes and functions . The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
4-(Oxiran-2-ylmethoxy)benzoic acid can be compared with other similar compounds, such as 4-acetoxybenzoic acid and 4-(2-oxiranyl)benzoic acid . These compounds share similar structural features, such as the presence of a benzoic acid moiety and an oxirane or acetoxy group. this compound is unique in its combination of an oxirane ring and a methoxy group, which imparts distinct chemical properties and reactivity .
Similar Compounds
These compounds differ in their reactivity and applications, with this compound being particularly useful in the synthesis of complex organic molecules and polymers .
Properties
IUPAC Name |
4-(oxiran-2-ylmethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-10(12)7-1-3-8(4-2-7)13-5-9-6-14-9/h1-4,9H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRUKKGYJWLGBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50599550 | |
| Record name | 4-[(Oxiran-2-yl)methoxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50599550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35217-95-9 | |
| Record name | 4-[(Oxiran-2-yl)methoxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50599550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-Pyridin-2-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide](/img/structure/B1319280.png)



![2-[4-Fluoro-3-(trifluoromethyl)phenyl]ethanol](/img/structure/B1319296.png)
![2-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol](/img/structure/B1319297.png)



